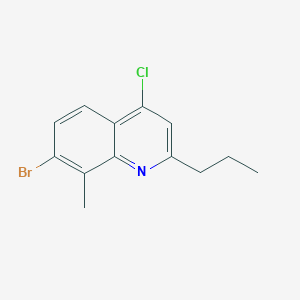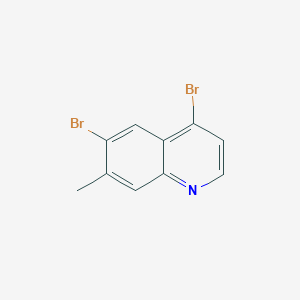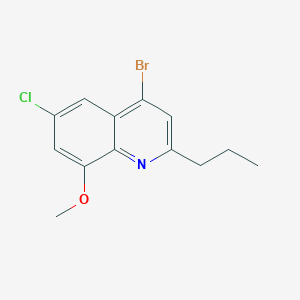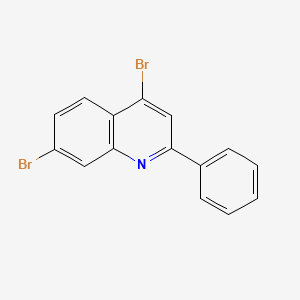
4-Bromo-8-methyl-2-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-8-methyl-2-phenylquinoline is a chemical compound with the molecular formula C16H12BrN and a molecular weight of 298.18 . It is used for proteomics research .
Synthesis Analysis
The synthesis of quinoline derivatives like this compound has been a subject of interest due to their versatile applications in industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a heterocyclic aromatic compound containing a benzene ring fused with a pyridine moiety . The compound also contains a bromine atom and a methyl group attached to the quinoline core .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, quinoline derivatives in general are known to undergo a wide range of reactions. These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Physical And Chemical Properties Analysis
This compound has a molecular weight of 298.18 and a molecular formula of C16H12BrN . Further physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Orientations Futures
Quinoline derivatives like 4-Bromo-8-methyl-2-phenylquinoline have potential for various applications in the fields of industrial and synthetic organic chemistry . Future research may focus on developing more efficient synthesis methods, exploring their biological and pharmaceutical activities, and investigating their potential uses in various industries .
Propriétés
Numéro CAS |
1189105-96-1 |
|---|---|
Formule moléculaire |
C16H12BrN |
Poids moléculaire |
298.18 g/mol |
Nom IUPAC |
4-bromo-8-methyl-2-phenylquinoline |
InChI |
InChI=1S/C16H12BrN/c1-11-6-5-9-13-14(17)10-15(18-16(11)13)12-7-3-2-4-8-12/h2-10H,1H3 |
Clé InChI |
TWNVNTBIIRHMQV-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)Br |
SMILES canonique |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



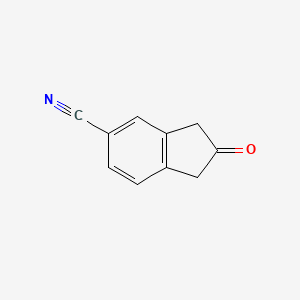

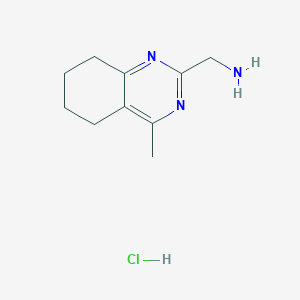
![1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B3185681.png)


